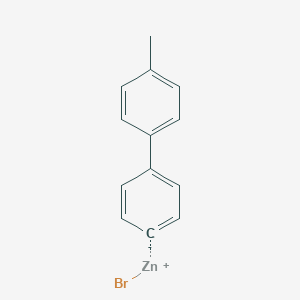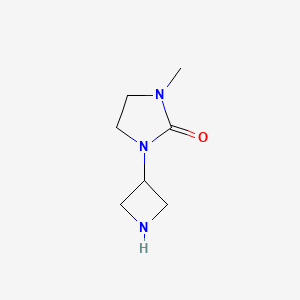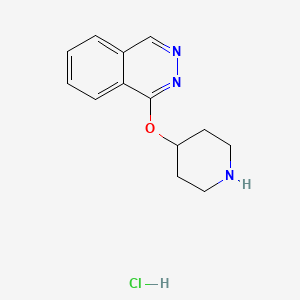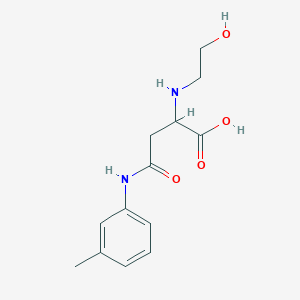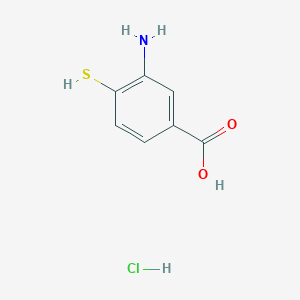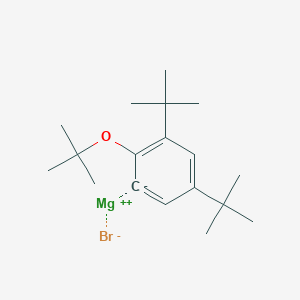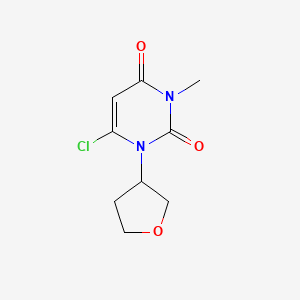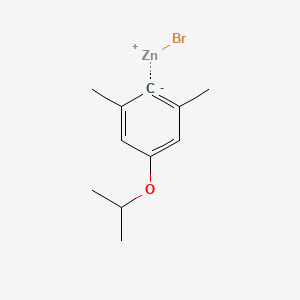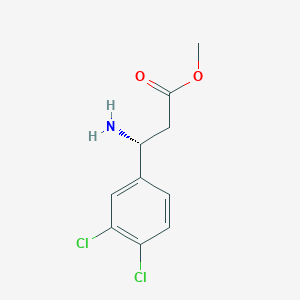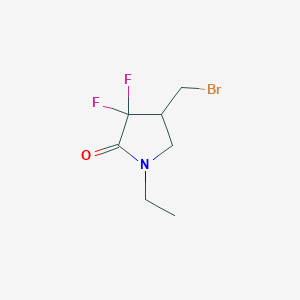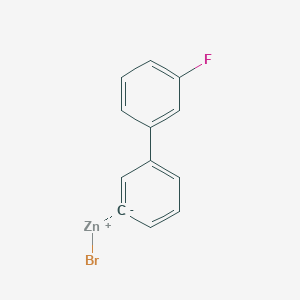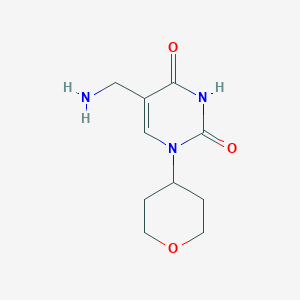![molecular formula C10H16MnN2Na2O10 B14881886 disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate](/img/structure/B14881886.png)
disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate is a complex compound known for its chelating properties. It is often used in various scientific and industrial applications due to its ability to bind metal ions. This compound is particularly significant in fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate typically involves the reaction of manganese salts with ethylenediaminetetraacetic acid (EDTA) under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated pH control systems to maintain the desired reaction environment.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in substitution reactions where the manganese ion is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include various metal salts (e.g., copper, zinc, iron) and chelating agents. The reactions are typically carried out in aqueous solutions with controlled pH and temperature to ensure optimal binding and stability.
Major Products
The major products formed from reactions involving this compound are metal-chelate complexes. These complexes are often used in various applications, including analytical chemistry and industrial processes.
Applications De Recherche Scientifique
Disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in complexometric titrations to determine metal ion concentrations.
Biology: Employed in biochemical assays to remove metal ions that may interfere with enzymatic reactions.
Medicine: Utilized in diagnostic imaging as a contrast agent due to its ability to bind metal ions.
Industry: Applied in water treatment processes to remove heavy metals and in the formulation of detergents and cleaning agents.
Mécanisme D'action
The primary mechanism of action of disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate involves chelation, where the compound binds to metal ions through its multiple carboxylate and amine groups. This binding forms stable, water-soluble complexes that can be easily removed or analyzed. The molecular targets include various metal ions, and the pathways involved are primarily related to metal ion transport and sequestration.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(2+)
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
Uniqueness
Disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate is unique due to its specific binding affinity for manganese ions, which makes it particularly useful in applications requiring manganese chelation. Compared to similar compounds like EDTA and DTPA, it offers distinct advantages in terms of selectivity and stability of the formed complexes.
Propriétés
Formule moléculaire |
C10H16MnN2Na2O10 |
|---|---|
Poids moléculaire |
425.16 g/mol |
Nom IUPAC |
disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate |
InChI |
InChI=1S/C10H16N2O8.Mn.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;+2;2*+1;;/p-4 |
Clé InChI |
FFKRZVBWSYPCFK-UHFFFAOYSA-J |
SMILES canonique |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


